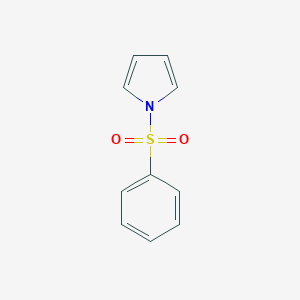

1-(Phenylsulfonyl)pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPXRIUHKCOOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168575 | |

| Record name | N-Benzenesulphonylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16851-82-4 | |

| Record name | 1-(Phenylsulfonyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16851-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzenesulphonylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylsulfonylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Phenylsulfonyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7W226HWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(Phenylsulfonyl)pyrrole synthesis from pyrrole and benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)pyrrole, a key heterocyclic building block in organic synthesis. The phenylsulfonyl group serves as a valuable N-blocking and directing group, facilitating a variety of substitution reactions on the pyrrole (B145914) ring.[1][2] This guide details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and offers a step-by-step experimental protocol.

Introduction

This compound is a versatile intermediate used in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2][3] Its preparation from pyrrole and benzenesulfonyl chloride is a fundamental transformation in heterocyclic chemistry. The reaction typically proceeds via the deprotonation of pyrrole followed by nucleophilic attack on the sulfur atom of the benzenesulfonyl chloride. Various reaction conditions have been explored to optimize the yield and purity of the final product.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported syntheses of this compound, allowing for easy comparison of different reaction conditions and their outcomes.

| Parameter | Method 1: Phase Transfer Catalysis [1][4] | Method 2: Alternative Work-up [5] |

| Pyrrole (molar eq.) | 1.0 | 1.0 |

| Benzenesulfonyl Chloride (molar eq.) | 1.5 | Not specified |

| Base | 50% aq. NaOH | Powdered NaOH |

| Catalyst | Tetrabutylammonium (B224687) hydrogensulfate | Not specified |

| Solvent | Toluene (B28343) | Not specified |

| Reaction Time | 3 hours | Not specified |

| Temperature | Room Temperature | Not specified |

| Yield | 87% | 84% |

| Melting Point (°C) | 86-87 | 88-89 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a phase transfer catalysis approach, which has been reported to provide high yields.[1][4]

Method 1: Phase Transfer Catalysis[1][4]

Materials:

-

Pyrrole (0.69 mL, 10.0 mmol)

-

Benzenesulfonyl chloride (1.92 mL, 15.0 mmol)

-

Tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol)

-

50% aqueous sodium hydroxide (B78521) solution (10.0 mL)

-

Toluene (45.0 mL total)

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

In a reaction vessel, combine pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL) in toluene (30.0 mL).

-

Stir the mixture at room temperature.

-

Slowly add a solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) dropwise over a period of 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic and aqueous phases.

-

Wash the organic phase sequentially with water and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using silica gel as the stationary phase and a 30% dichloromethane/hexane mixture as the eluent.

-

The final product, this compound, is obtained as a white solid (1.81 g, 87% yield).[1]

Characterization:

-

Melting Point: 86-87 °C[1]

-

¹H NMR (300 MHz, CDCl₃): δ 6.30 (m, 2H), 7.17 (m, 2H), 7.50 (m, 2H), 7.57 (m, 1H), 7.84 (m, 1H), 7.87 (m, 1H)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via phase transfer catalysis.

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

It is important to handle all chemicals with appropriate safety precautions. Benzenesulfonyl chloride is corrosive and lachrymatory. Pyrrole is harmful if swallowed or inhaled. Sodium hydroxide is a corrosive base. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

The synthesis of this compound from pyrrole and benzenesulfonyl chloride is a well-established and efficient reaction. The use of phase transfer catalysis provides a high-yielding and straightforward method for its preparation. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and utilize this important heterocyclic building block in their research and development endeavors.

References

physical and chemical properties of 1-(phenylsulfonyl)pyrrole

An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrole

Introduction

This compound is a heterocyclic building block of significant interest in organic synthesis. It is characterized by a pyrrole (B145914) ring N-substituted with a phenylsulfonyl group. This substituent serves not only as a protecting group for the pyrrole nitrogen but also as a directing group in various electrophilic substitution reactions, influencing the regioselectivity of these transformations.[1] Its utility is demonstrated in the synthesis of a variety of more complex pyrrole derivatives.[2][3] This document provides a comprehensive overview of the , detailed experimental protocols, and a summary of its reactivity.

Physical and Chemical Properties

The are summarized in the tables below. This data is essential for its handling, storage, and application in a laboratory setting.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 16851-82-4 | [4] |

| Molecular Formula | C₁₀H₉NO₂S | [4] |

| Molecular Weight | 207.25 g/mol | [5] |

| Appearance | Beige to light brown crystals or crystalline powder | [2][4] |

| Melting Point | 88-91 °C (lit.) | [2][4] |

| Boiling Point | 368.9 ± 25.0 °C (Predicted) | [2][4] |

| Density | 1.2784 (rough estimate) | [2][4] |

| Solubility | Soluble in Methanol | [2][4] |

| Storage Temperature | Room Temperature, Sealed in dry | [2][4] |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| pKa | -8.50 ± 0.70 (Predicted) | [2][4] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 6.30 (m, 2H), 7.17 (m, 2H), 7.50 (m, 2H), 7.57 (m, 1H), 7.84 (m, 1H), 7.87 (m, 1H) | [2] |

| Refractive Index | 1.5250 (estimate) | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of this compound are provided below.

Synthesis of this compound

This protocol describes a phase-transfer catalyzed synthesis of this compound from pyrrole and benzenesulfonyl chloride.[2][3]

Materials:

-

Pyrrole (0.69 mL, 10.0 mmol)

-

Benzenesulfonyl chloride (1.92 mL, 15.0 mmol)

-

Toluene (B28343) (45.0 mL total)

-

Tetrabutylammonium (B224687) hydrogensulfate (0.34 g, 1.0 mmol)

-

50% aqueous sodium hydroxide (B78521) solution (10.0 mL)

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane/hexane mixture (30% dichloromethane)

Procedure:

-

In a suitable reaction vessel, a mixture of toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL) is prepared.[2][3]

-

A solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) is added dropwise to the stirred reaction mixture over 15 minutes at room temperature.[2][3]

-

The reaction is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).[2][3]

-

Upon completion, the two phases of the reaction solution are separated.[2]

-

The organic phase is washed sequentially with water and saturated saline solution.[2]

-

The washed organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

-

The crude product is purified by flash column chromatography using a 30% dichloromethane/hexane mixture as the eluent to yield this compound as a white solid.[2]

Nitration of this compound

This protocol details the nitration of this compound, which primarily yields the 3-nitro derivative.[6]

Materials:

-

This compound (1.081 g, 5.2 mmol)

-

Fuming nitric acid (0.35 mL)

-

Acetic anhydride (B1165640) (5 mL total)

-

Ether

-

Calcium chloride (for drying)

-

Ice

Procedure:

-

A solution of fuming nitric acid (0.35 mL) in ice-cold acetic anhydride (2 mL) is prepared and allowed to warm to room temperature.[6]

-

This compound (1.081 g, 5.2 mmol) is dissolved in acetic anhydride (3 mL) and the solution is cooled to -10 °C.[6]

-

The nitric acid solution is added dropwise to the stirred this compound solution over approximately 5 minutes at -10 °C.[6]

-

The mixture is stirred for an additional hour at -10 °C.[6]

-

The reaction mixture is then poured onto approximately 150 g of ice.[6]

-

The aqueous mixture is extracted with ether.[6]

-

The combined organic extracts are washed with water, dried over calcium chloride, and the solvent is removed to yield the product.[6]

Visualizations

The following diagrams illustrate the synthesis workflow and a logical representation of the reactivity of this compound.

Caption: Synthesis workflow for this compound.

Caption: Reactivity of this compound in electrophilic substitutions.

Reactivity and Applications

This compound is primarily used as a versatile intermediate in organic synthesis.[7] The electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, but it also directs substitution primarily to the 3-position.[6]

-

Friedel-Crafts Reactions: Acylation and benzoylation of this compound are highly regiospecific, yielding the 3-substituted products in good yields.[6][8] However, the choice of Lewis acid catalyst can influence the regioselectivity, with some conditions favoring 2-substitution.[8] Tert-butylation also proceeds with high regioselectivity to give 3-tert-butyl-1-(phenylsulfonyl)pyrrole.[6]

-

Other Electrophilic Substitutions: Nitration, as detailed in the protocol above, also favors substitution at the 3-position.[6]

-

Synthesis of Pyrrole Derivatives: The phenylsulfonyl group can be removed under mild alkaline hydrolysis, providing a route to 3-acylpyrroles.[8] It is also a precursor for the synthesis of other derivatives such as this compound-2-boronic acid and 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride.[2][3]

Safety Information

This compound is an irritant and requires careful handling.

| Hazard Information | Details | Source |

| Hazard Symbols | Xi (Irritant), GHS07 | [2][4][7] |

| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2][4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][7] |

| Safety Description | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][2][7] |

| WGK Germany | 3 | [2][4] |

Conclusion

This compound is a valuable reagent in organic chemistry, offering a reliable method for the regioselective synthesis of 3-substituted pyrroles. Its physical properties are well-defined, and established protocols for its synthesis and subsequent reactions are readily available. The ability of the phenylsulfonyl group to act as both a protecting and a directing group, coupled with its straightforward removal, makes this compound an important tool for researchers and scientists in the field of drug development and materials science. Proper safety precautions should always be observed when handling this compound.

References

- 1. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound | 16851-82-4 [chemicalbook.com]

- 3. This compound | 16851-82-4 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound - High purity | EN [georganics.sk]

- 8. researchgate.net [researchgate.net]

1-(Phenylsulfonyl)pyrrole CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)pyrrole, a key heterocyclic building block in organic synthesis. The document details its chemical identity, physical properties, and comprehensive spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, reproducible experimental protocol for its synthesis is provided. Visual aids in the form of diagrams for the synthetic pathway and analytical workflow are included to enhance understanding. This guide is intended to be an essential resource for researchers and professionals utilizing this compound in their work.

Chemical Identity and Physical Properties

This compound, also known as N-Phenylsulfonylpyrrole, is a stable, crystalline solid at room temperature.[1][2] The phenylsulfonyl group acts as a robust protecting group for the pyrrole (B145914) nitrogen, influencing its reactivity and enabling selective substitutions at other positions of the pyrrole ring.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 16851-82-4 | [3] |

| Molecular Formula | C₁₀H₉NO₂S | |

| Molecular Weight | 207.25 g/mol | [3] |

| Appearance | White to beige or light brown crystalline powder | [1] |

| Melting Point | 88-91 °C | [2] |

| Purity | >98.0% (GC) | [4] |

Spectral Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87 - 7.84 | m | 1H | Phenyl H |

| 7.57 | m | 1H | Phenyl H |

| 7.50 | m | 2H | Phenyl H |

| 7.17 | m | 2H | Pyrrole H (α) |

| 6.30 | m | 2H | Pyrrole H (β) |

| Solvent: CDCl₃, 300 MHz. Reference:[1] |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | Phenyl C (ipso) |

| 134.0 | Phenyl C (para) |

| 129.5 | Phenyl C (ortho) |

| 127.0 | Phenyl C (meta) |

| 122.0 | Pyrrole C (α) |

| 112.0 | Pyrrole C (β) |

| Note: Actual experimental values may vary. This is a predicted spectrum based on typical chemical shifts. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Strong | Aromatic C=C Stretch |

| 1380-1350 | Strong | Asymmetric SO₂ Stretch |

| 1190-1160 | Strong | Symmetric SO₂ Stretch |

| 1000-650 | Strong | C-H Bending |

| Note: These are characteristic ranges for the assigned functional groups. |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular Ion) |

| 141 | [M - SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 66 | [C₄H₄N]⁺ |

| Note: Fragmentation patterns can vary based on the ionization method. |

Experimental Protocol: Synthesis of this compound

The following protocol details a common and effective method for the synthesis of this compound.[1]

Materials:

-

Pyrrole

-

Benzenesulfonyl chloride

-

Tetrabutylammonium (B224687) hydrogensulfate

-

50% aqueous sodium hydroxide (B78521) solution

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a suitable reaction vessel, prepare a mixture of toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL).

-

While stirring the mixture, slowly add a solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) dropwise over approximately 15 minutes.

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Upon completion, separate the organic and aqueous phases.

-

Wash the organic phase sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using silica gel as the stationary phase and a 30% dichloromethane/hexane mixture as the eluent.

-

The final product, this compound, is obtained as a white solid (yields of up to 87% have been reported).[1]

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Logic

This diagram outlines the logical workflow for the structural confirmation of the synthesized product using various spectroscopic methods.

Caption: Logical workflow for spectroscopic confirmation.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution on 1-(Phenylsulfonyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Phenylsulfonyl)pyrrole serves as a pivotal substrate in organic synthesis, offering a unique platform for the introduction of various functional groups onto the pyrrole (B145914) ring. The phenylsulfonyl group, a strong electron-withdrawing moiety, significantly modifies the reactivity and regioselectivity of electrophilic substitution reactions compared to unsubstituted pyrrole. This technical guide provides a comprehensive overview of the mechanism governing these transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding the intricacies of how electrophiles interact with this compound is crucial for designing efficient synthetic routes to complex heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document aims to be an essential resource for researchers and professionals engaged in the development of novel molecules by leveraging the chemistry of N-protected pyrroles.

Introduction: The Role of the Phenylsulfonyl Group

The pyrrole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. Typically, electrophilic substitution on pyrrole occurs preferentially at the C2 position due to the greater stabilization of the cationic intermediate (arenium ion). However, the introduction of a phenylsulfonyl group at the nitrogen atom dramatically alters this landscape.

The -SO2Ph group is strongly electron-withdrawing, primarily through a negative inductive effect (-I) and a negative mesomeric effect (-M). This deactivates the pyrrole ring towards electrophilic attack, making the reactions generally slower than with pyrrole itself. More importantly, it profoundly influences the regiochemical outcome of the substitution. The deactivation is more pronounced at the C2 and C5 positions (α-positions) due to their proximity to the nitrogen atom. Consequently, electrophilic attack is often directed to the C3 and C4 positions (β-positions).

This directing effect is a powerful tool in organic synthesis, enabling the selective functionalization of the pyrrole ring at the less reactive C3 position, a task that is challenging with unprotected pyrrole. The interplay between the nature of the electrophile, the reaction conditions, and the electronic effects of the phenylsulfonyl group dictates the precise outcome of the substitution.

General Mechanism of Electrophilic Substitution

The electrophilic substitution on this compound follows the classical SEAr (Substitution Electrophilic Aromatic) mechanism. The general pathway can be visualized as a two-step process:

-

Formation of the σ-complex (arenium ion): The π-electron system of the pyrrole ring acts as a nucleophile, attacking the electrophile (E+). This leads to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. The formation of this intermediate is typically the rate-determining step of the reaction.

-

Deprotonation to restore aromaticity: A base present in the reaction mixture removes a proton from the carbon atom that has been attacked by the electrophile. This restores the aromaticity of the pyrrole ring and yields the substituted product.

The regioselectivity of the reaction is determined by the relative stability of the σ-complex formed upon attack at the C2 versus the C3 position.

Regioselectivity: C2 vs. C3 Attack

The phenylsulfonyl group's electron-withdrawing nature destabilizes the positive charge in the σ-complex. This destabilization is more pronounced when the attack occurs at the C2 position, as the positive charge is delocalized closer to the electron-deficient nitrogen atom. In contrast, attack at the C3 position leads to a σ-complex where the positive charge is further away from the nitrogen, resulting in a more stable intermediate. This difference in stability is the primary reason for the observed preference for C3 substitution.

Key Electrophilic Substitution Reactions

Nitration

Nitration of this compound provides a clear example of the directing effect of the phenylsulfonyl group.

| Reaction | Reagents | Temperature | Product(s) | Isomer Ratio (3-nitro:2-nitro) | Isolated Yield (%) |

| Nitration | Fuming HNO3, Acetic Anhydride (B1165640) | -10 °C | 3-Nitro-1-(phenylsulfonyl)pyrrole | ~30% 3-nitro, trace 2-nitro | 24 |

Experimental Protocol: Nitration of this compound [1]

-

To a solution of this compound (1.08 g, 5.2 mmol) in acetic anhydride (3 mL), cooled to -10 °C, is added dropwise a pre-cooled solution of fuming nitric acid (0.35 mL) in acetic anhydride (2 mL).

-

The reaction mixture is stirred at -10 °C for 1 hour.

-

The mixture is then poured onto ice (~150 g) and extracted with ether.

-

The combined organic extracts are washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.

-

The crude product, containing approximately 30% of 3-nitro-1-(phenylsulfonyl)pyrrole and a trace of the 2-nitro isomer, is obtained.

-

Recrystallization from methanol (B129727) affords the pure 3-nitro-1-(phenylsulfonyl)pyrrole as a pale yellow solid (321 mg, 24% yield).

Halogenation

Halogenation of this compound also demonstrates a preference for substitution at the C3 position. The choice of halogenating agent and reaction conditions can be tuned to control the degree of halogenation.

| Reaction | Reagents | Solvent | Product(s) | Yield (%) |

| Bromination | NBS | THF | 3-Bromo-1-(phenylsulfonyl)pyrrole | High |

| Dibromination | NBS (2 equiv.) | THF | 3,4-Dibromo-1-(phenylsulfonyl)pyrrole | High |

Experimental Protocol: Monobromination of a Pyrrole Derivative with NBS

Note: While a specific protocol for this compound is not detailed in the initial search, a general procedure for the selective monobromination of a protected pyrrole can be adapted.

-

Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq.) in a minimal amount of anhydrous THF.

-

Add the NBS solution dropwise to the cooled pyrrole solution over a period of 30-60 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-bromo-1-(phenylsulfonyl)pyrrole.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a highly valuable reaction for introducing acyl groups. The regioselectivity is strongly dependent on the Lewis acid catalyst employed.

| Acylating Agent | Lewis Acid | Solvent | Predominant Product | Overall Yield of 3-Aroylpyrrole (after hydrolysis, %) |

| Aroyl Chlorides | AlCl3 | Dichloroethane | 3-Aroyl-1-(phenylsulfonyl)pyrrole | >50 |

| Aroyl Chlorides | BF3·OEt2 | Dichloroethane | 2-Aroyl-1-(phenylsulfonyl)pyrrole | - |

Experimental Protocol: Friedel-Crafts Acylation of this compound with Aluminum Chloride

-

To a stirred solution of this compound (3.4 mmol) in 1,2-dichloroethane (B1671644) (10 mL) at room temperature, add aluminum chloride (7.5 mmol).

-

Add the corresponding aroyl chloride (3.4 mmol) to the mixture.

-

Heat the solution to boiling and stir for 1.5 hours.

-

After cooling, pour the reaction mixture into cold water (50 mL) and stir vigorously.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude 3-aroyl-1-(phenylsulfonyl)pyrrole can be purified by chromatography or directly hydrolyzed to the corresponding 3-aroylpyrrole.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of this compound is generally less regioselective and often results in lower yields compared to acylation. The reaction typically produces a mixture of 2- and 3-alkylated products.[2]

| Alkylating Agent | Lewis Acid | Product(s) | Observations |

| tert-Butyl chloride | AlCl3 | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole and trace of 2-tert-butyl isomer | Good yield of the 3-isomer |

| Isopropyl chloride | AlCl3 | Mixture of 2- and 3-isopropyl-1-(phenylsulfonyl)pyrrole | Low yield, mixture of isomers |

| Ethyl bromide | AlCl3 | Mixture of 2- and 3-ethyl-1-(phenylsulfonyl)pyrrole | Low yield, mixture of isomers |

Reaction Kinetics and Mechanistic Insights

Detailed kinetic studies on the electrophilic substitution of this compound are not extensively reported in the literature. However, based on the general principles of electrophilic aromatic substitution, the following can be inferred:

-

Rate-Determining Step: The formation of the σ-complex is the rate-determining step. The energy of the transition state leading to this intermediate will dictate the reaction rate.

-

Influence of the Phenylsulfonyl Group: The electron-withdrawing nature of the phenylsulfonyl group increases the activation energy for the formation of the σ-complex, thus slowing down the reaction compared to unsubstituted pyrrole.

-

Lewis Acid Catalysis: In Friedel-Crafts reactions, the Lewis acid plays a crucial role in activating the acylating or alkylating agent, making it a more potent electrophile. The nature of the Lewis acid can also influence the regioselectivity, as seen in the case of AlCl3 versus BF3·OEt2 in acylation. This suggests a complex interplay between the substrate, the electrophile, and the catalyst in the transition state.

Conclusion

The electrophilic substitution of this compound is a synthetically valuable transformation that allows for the regioselective functionalization of the pyrrole ring, primarily at the C3 position. The electron-withdrawing phenylsulfonyl group deactivates the ring and directs incoming electrophiles to the β-position, a feature that has been exploited in the synthesis of numerous complex molecules. This guide has provided a detailed overview of the underlying mechanisms, supported by quantitative data and experimental protocols for key reactions including nitration, halogenation, and Friedel-Crafts acylation and alkylation. For drug development professionals and synthetic chemists, a thorough understanding of these principles is paramount for the rational design of synthetic routes to novel pyrrole-containing compounds with potential therapeutic applications. Further research into the kinetics of these reactions would provide deeper insights and allow for more precise control over reaction outcomes.

References

An In-depth Technical Guide on the Role of the Phenylsulfonyl Group as a Protecting Group for Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the phenylsulfonyl group as a protecting group for the nitrogen atom of pyrrole (B145914). It covers the introduction, stability, and cleavage of this protecting group, supported by quantitative data, detailed experimental protocols, and a comparative analysis with other common protecting groups.

Introduction to the Phenylsulfonyl Protecting Group

The pyrrole ring is an electron-rich aromatic system susceptible to polymerization and uncontrolled reactions under acidic or strongly electrophilic conditions.[1] To facilitate selective functionalization, the pyrrole nitrogen is often protected with an electron-withdrawing group. The phenylsulfonyl (PhSO₂) group is a robust and versatile choice for this purpose.[1][2] Its strong electron-withdrawing nature significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards undesired side reactions and allowing for controlled chemical transformations.[1][3]

The phenylsulfonyl group is particularly valuable in directing electrophilic substitution reactions, such as Friedel-Crafts acylation, primarily to the C3 position of the pyrrole ring, a regioselectivity that can be difficult to achieve with an unprotected or differently protected pyrrole.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the protection and deprotection of pyrrole using the phenylsulfonyl group, as well as its stability under various conditions.

Table 1: N-Protection of Pyrrole (Phenylsulfonylation)

| Reagents | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| Pyrrole, Phenylsulfonyl Chloride, 50% aq. NaOH | Dichloromethane (B109758) | Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) (PTC) | Room Temp. | 20 h | 84% | [6] |

| Pyrrole, Phenylsulfonyl Chloride, powdered NaOH | Dichloromethane | Tetrabutylammonium Hydrogen Sulfate (PTC) | Room Temp. | - | 71% | [6] |

| Pyrrole, Benzenesulfonyl Chloride, 1.2 eq. NaOH | Dichloromethane | - | 0°C to RT | 2-4 h | 85-95% | [7] |

Table 2: Deprotection of N-Phenylsulfonylpyrrole

| Reagents | Solvent | Temperature | Time | Yield | Reference |

| KOH (1.5 eq.) | Ethanol (B145695) (EtOH) | 35°C | 16 h | High Yield | [2] |

| NaOH (3 eq.) | Methanol (B129727)/Water (9:1) | Room Temp. | Overnight | High Yield | [8] |

Table 3: Stability Profile of N-Phenylsulfonyl Group

| Condition | Reagents/Environment | Stability | Reference |

| Acidic Conditions | Generally stable to acidic conditions.[9] However, prolonged exposure to strong acids can lead to cleavage. | ||

| Trifluoroacetic Acid | Stable under conditions where some other protecting groups like N-Cbz are cleaved. | [8] | |

| Basic Conditions | Susceptible to cleavage with strong bases like NaOH or KOH, especially in alcoholic solvents. This is the basis for its removal.[2][8] | ||

| Reductive Conditions | Generally stable to many reducing agents. However, specific reductive conditions can be employed for cleavage. | ||

| Mg/MeOH | Can be used for the deprotection of sulfonyl groups under mild, one-electron reductive conditions.[9] | ||

| Electrochemical Reduction | Can be cleaved under mild electrochemical conditions.[10] | ||

| Other Reagents | |||

| AlCl₃, BF₃·OEt₂ (Lewis Acids) | Stable during Friedel-Crafts reactions.[5] | ||

| Pd catalysts | Generally stable under Suzuki-Miyaura coupling conditions where groups like Boc can be labile.[11] |

Experimental Protocols

3.1. Protection of Pyrrole with Phenylsulfonyl Chloride (Phase-Transfer Catalysis)

This protocol describes the synthesis of 1-(Phenylsulfonyl)pyrrole using phase-transfer catalysis, which is a convenient and high-yielding method.[6]

Materials:

-

Pyrrole

-

Phenylsulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Tetrabutylammonium hydrogen sulfate

-

Water

-

Magnesium sulfate (MgSO₄)

-

Methanol

Procedure:

-

In a three-necked flask equipped with a stirrer, add pyrrole (0.787 mol), dichloromethane (500 mL), tetrabutylammonium hydrogen sulfate (27.1 g), and 50% aqueous sodium hydroxide solution (640 mL).

-

Cool the stirred mixture in a cold water bath.

-

Add a solution of phenylsulfonyl chloride (212 g) in dichloromethane (80 mL) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 20 hours.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a thick oil.

-

Crystallize the crude product from a dichloromethane/petroleum ether mixture.

-

Recrystallize the product from methanol to obtain pure this compound (yield: 84%).

3.2. Deprotection of this compound using Potassium Hydroxide

This protocol outlines the cleavage of the phenylsulfonyl group under basic conditions.[2]

Materials:

-

This compound

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (0.5 mmol) in ethanol (5.0 mL).

-

Add potassium hydroxide (1.5 mmol).

-

Stir the mixture at 35°C for 16 hours.

-

After the reaction is complete, add ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected pyrrole.

Workflow and Mechanisms

The following diagrams illustrate the key processes involving the phenylsulfonyl protecting group.

Caption: General workflow for the use of the phenylsulfonyl protecting group in pyrrole synthesis.

Caption: Simplified mechanism of base-catalyzed deprotection of this compound.

Comparative Analysis and Applications

Advantages of the Phenylsulfonyl Group:

-

Robustness: The phenylsulfonyl group is stable under a wide range of reaction conditions, including those involving strong acids and some reducing agents, where other protecting groups might fail.[9]

-

Electron-Withdrawing Effect: It effectively deactivates the pyrrole ring, preventing polymerization and allowing for cleaner reactions.[1][3]

-

Regiocontrol: It directs electrophilic substitution, particularly acylation, to the C3 position.[4]

-

Ease of Introduction: High yields can be achieved using convenient methods like phase-transfer catalysis.[6]

Disadvantages of the Phenylsulfonyl Group:

-

Harsh Deprotection Conditions: Removal often requires strong basic conditions, which may not be compatible with sensitive functional groups in the molecule.[12]

-

Difficulty of Cleavage: Compared to more labile protecting groups like Boc or SEM, the removal of the phenylsulfonyl group can be challenging.[11]

Comparison with Other Protecting Groups:

-

vs. N-Boc (tert-Butoxycarbonyl): The Boc group is easily removed under acidic conditions, offering an orthogonal deprotection strategy. However, it is less stable in certain reactions, such as Suzuki-Miyaura couplings, where the phenylsulfonyl group remains intact.[11]

-

vs. N-Ts (Tosyl): The tosyl group is very similar in its properties to the phenylsulfonyl group, offering strong electron-withdrawing effects and similar stability. The choice between them is often based on the specific substrate and desired reactivity.

-

vs. N-SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is robust under many conditions but can be removed under milder, specific conditions (e.g., with fluoride (B91410) ions), providing another level of orthogonality in complex syntheses.[11]

Applications:

The use of the phenylsulfonyl protecting group is particularly advantageous in the synthesis of polysubstituted pyrroles, which are common motifs in natural products, pharmaceuticals, and materials science. Its ability to direct substitution and withstand a variety of reaction conditions makes it a valuable tool in multi-step synthetic sequences.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]

electronic effects of the phenylsulfonyl group on the pyrrole ring

An In-depth Technical Guide on the Electronic Effects of the Phenylsulfonyl Group on the Pyrrole (B145914) Ring

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylsulfonyl group is a powerful electron-withdrawing substituent that profoundly influences the electronic properties and reactivity of the pyrrole ring. This technical guide provides a comprehensive analysis of these electronic effects, detailing the inductive and resonance contributions that lead to significant deactivation of the pyrrole ring towards electrophilic substitution. We present quantitative data, including spectroscopic characteristics and Hammett constants, to elucidate these effects. Furthermore, this document outlines the impact on regioselectivity, shifting electrophilic attack from the typical C2 position to the C3 position under certain conditions, a feature of significant synthetic utility. Detailed experimental protocols for the synthesis of 1-(phenylsulfonyl)pyrrole and its subsequent reactions are provided, alongside its applications as a protecting and directing group in organic synthesis and drug development.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its electron-rich nature typically leads to high reactivity towards electrophiles, with a strong preference for substitution at the C2 position. However, modulation of this inherent reactivity is crucial for the synthesis of complex, specifically substituted pyrrole derivatives.

Attaching a phenylsulfonyl (-SO₂Ph) group to the pyrrole nitrogen dramatically alters the ring's electronic landscape. This substituent serves not only as a robust protecting group for the nitrogen but also as a powerful electronic modulator and directing group. Understanding the electronic interplay between the phenylsulfonyl group and the pyrrole ring is paramount for designing synthetic routes to novel therapeutics and functional materials. This guide explores the theoretical underpinnings of these effects, supported by empirical data and practical experimental procedures.

Electronic Effects of the Phenylsulfonyl Group

The net electronic effect of the phenylsulfonyl group is strongly electron-withdrawing, which can be attributed to a combination of inductive and resonance effects.

Inductive and Resonance Effects

The sulfonyl group (-SO₂-) is characterized by a central sulfur atom in a high oxidation state, bonded to two highly electronegative oxygen atoms. This configuration results in a strong inductive electron withdrawal (-I effect) , pulling electron density from the pyrrole ring through the nitrogen atom.

Simultaneously, the sulfonyl group exerts a mesomeric or resonance electron-withdrawing effect (-M effect) . The lone pair of electrons on the pyrrole nitrogen, which is responsible for the ring's high electron density and aromaticity, can be delocalized into the d-orbitals of the sulfur atom. This delocalization reduces the electron density within the pyrrole ring, thereby deactivating it.

Caption: Resonance delocalization in this compound.

Quantitative Analysis

The electron-withdrawing nature of the phenylsulfonyl group is quantified by its Hammett substituent constants. Spectroscopic data further corroborates the significant electronic perturbation of the pyrrole ring.

Table 1: Hammett Substituent Constants

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

|---|---|---|

| -SO₂CH₃ | 0.68 | 0.72 |

| -SO₂Ph | ~0.7 | ~0.8 |

Data adapted from established Hammett constant tables. The values indicate a strong electron-withdrawing capability through both inductive and resonance effects.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Values (Solvent: CDCl₃) | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.8-7.9 (m, 2H, ortho-Ph), δ 7.5-7.6 (m, 3H, meta/para-Ph), δ 7.15 (t, 2H, H2/H5), δ 6.30 (t, 2H, H3/H4) | The downfield shift of pyrrole protons compared to unsubstituted pyrrole (δ 6.68 for H2/H5, δ 6.10 for H3/H4) indicates deshielding due to reduced electron density. |

| ¹³C NMR | δ 122.1 (C2/C5), δ 113.8 (C3/C4) | Downfield shifts relative to pyrrole (δ 118.5 for C2/C5, δ 108.2 for C3/C4) confirm the electron-withdrawing effect on the ring carbons. |

| IR | ~1380 cm⁻¹, ~1180 cm⁻¹ | Strong absorptions corresponding to the asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group. |

Impact on Reactivity and Regioselectivity

The primary consequence of the phenylsulfonyl group's electronic effects is a marked decrease in the pyrrole ring's reactivity towards electrophiles and a significant change in the preferred position of substitution.

Deactivation Towards Electrophilic Substitution

This compound is considerably deactivated compared to pyrrole. Reactions that proceed readily with pyrrole, such as Vilsmeier-Haack formylation, require much more vigorous conditions and often result in poor yields when performed on the N-sulfonylated derivative. Similarly, reactions like HIO₃/I₂ iodination fail altogether, highlighting the extent of the deactivation. This reduced reactivity makes the phenylsulfonyl group an excellent N-protecting group, stabilizing the pyrrole ring against degradation and unwanted side reactions under various conditions.

Regioselectivity

While pyrrole undergoes electrophilic substitution almost exclusively at the C2 position, this compound exhibits more complex and synthetically useful regioselectivity.

-

Acylation: Friedel-Crafts acylation and benzoylation are strongly regiospecific, providing good yields of the 3-substituted product. This is a synthetically valuable outcome, as direct C3-acylation of simple pyrroles is otherwise challenging.

-

Alkylation: Friedel-Crafts alkylation gives mixtures of C2 and C3 isomers. The product ratio is sensitive to the alkylating agent and reaction conditions. For instance, tert-butylation gives the 3-isomer in excellent yield, while ethylation and isopropylation produce mixtures.

-

Other Substitutions: Cyanation using chlorosulfonyl isocyanate and formylation with dichloromethyl butyl ether/AlCl₃ result in 2-substitution .

This variable regioselectivity is attributed to a complex interplay between the electronic deactivation, the nature of the electrophile, and the stability of the cationic Wheland intermediate. Attack at C3 leads to a carbocation that can be stabilized by the nitrogen lone pair without placing an adjacent positive charge on the nitrogen atom, which is already electron-deficient due to the sulfonyl group.

Caption: Electrophilic substitution pathways for this compound.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Anderson et al.

Materials:

-

Pyrrole

-

Potassium hydroxide (B78521) (KOH)

-

Dimethylformamide (DMF), anhydrous

-

Benzenesulfonyl chloride

-

Dichloromethane

-

Magnesium sulfate (B86663) (MgSO₄)

-

Methanol

Procedure:

Stability of 1-(Phenylsulfonyl)pyrrole: A Technical Guide for Researchers

An in-depth examination of the chemical stability and reaction pathways of 1-(phenylsulfonyl)pyrrole under acidic and basic conditions, providing essential data and methodologies for its application in research and drug development.

Introduction

This compound is a crucial heterocyclic building block in organic synthesis. The phenylsulfonyl group serves as an effective N-protecting group for the pyrrole (B145914) ring, modulating its reactivity and directing electrophilic substitution.[1] A thorough understanding of its stability and the conditions required for its cleavage is paramount for its effective use in multi-step syntheses. This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions, complete with experimental protocols and proposed reaction mechanisms.

Stability Profile of this compound

The stability of the N-S bond in this compound is highly dependent on the pH of the medium. Generally, the compound is readily susceptible to cleavage under basic conditions, while its stability under acidic conditions is more nuanced and dependent on the specific acid and reaction conditions.

Stability under Basic Conditions

This compound is generally considered unstable under basic conditions, undergoing hydrolysis to yield pyrrole and benzenesulfonic acid or its salt. This lability is frequently exploited for the deprotection of the pyrrole nitrogen. The cleavage is typically achieved using common bases such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent or water. The term "mild alkaline hydrolysis" is often used to describe this transformation, indicating that the reaction proceeds readily without the need for harsh conditions.[2]

Stability under Acidic Conditions

The stability of this compound in the presence of acids is less straightforward. The N-phenylsulfonyl group is generally stable to Lewis acids, which are commonly employed as catalysts in electrophilic substitution reactions such as Friedel-Crafts acylation and alkylation.[2] This stability allows for the functionalization of the pyrrole ring without cleavage of the protecting group.

However, the stability towards strong protic (Brønsted-Lowry) acids is less well-documented. Some studies on N-arylsulfonamides suggest that deprotection can be achieved under strongly acidic conditions, for instance, with trifluoromethanesulfonic acid.[3] It is important to note that for electron-rich aromatic systems like pyrrole, side reactions such as sulfonyl group migration may occur under these conditions.[3] There is a notable lack of specific data on the decomposition or reaction kinetics of this compound in common mineral acids like HCl or H₂SO₄.

Quantitative Data Summary

A significant gap exists in the scientific literature regarding quantitative kinetic data (e.g., rate constants, half-lives, and pH-rate profiles) for the hydrolysis of this compound under both acidic and basic conditions. The available information is largely qualitative.

| Condition Category | Reagent/Condition | Temperature | Solvent | Stability | Outcome |

| Basic | Aqueous NaOH | Room Temperature | Water | Unstable | N-S Bond Cleavage |

| Basic | KOH | 35 °C | Ethanol (B145695) | Unstable | N-S Bond Cleavage |

| Acidic (Lewis) | AlCl₃, BF₃·OEt₂ | Various | Dichloromethane, etc. | Stable | Ring Substitution |

| Acidic (Protic) | Strong Acids (e.g., CF₃SO₃H) | Not Specified | Not Specified | Potentially Unstable | N-S Bond Cleavage or Rearrangement |

| Acidic (Protic) | Common Mineral Acids (e.g., HCl, H₂SO₄) | Not Specified | Not Specified | Data Not Available | Data Not Available |

Experimental Protocols

The following is a detailed protocol for the deprotection of a this compound derivative under basic conditions.

Protocol 1: Basic Hydrolysis of a Substituted this compound

This protocol describes the cleavage of the N-sulfonyl group from a generic substituted this compound (2a).

Materials:

-

Substituted this compound (2a) (0.5 mmol)

-

Potassium hydroxide (KOH) (1.5 mmol)

-

Ethanol (EtOH) (5.0 mL)

Procedure:

-

In a suitable reaction vessel, dissolve the substituted this compound (2a) (0.5 mmol) in ethanol (5.0 mL).

-

Add potassium hydroxide (1.5 mmol) to the solution.

-

Stir the reaction mixture at 35 °C for 16 hours.

-

Upon completion, the reaction can be worked up by neutralizing the base, followed by extraction of the deprotected pyrrole product.

Reaction Mechanisms and Pathways

While definitive, experimentally validated mechanisms for the hydrolysis of this compound are not extensively reported, plausible pathways can be proposed based on the general chemistry of sulfonamides.

Proposed Mechanism under Basic Conditions

Under basic conditions, the cleavage of the N-S bond is likely initiated by the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom of the sulfonyl group. This is proposed to proceed via an S_N2-type mechanism at the sulfur center.

Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

Proposed Mechanism under Acidic Conditions

The mechanism for acid-catalyzed hydrolysis is more speculative due to the lack of experimental data. A plausible pathway involves the initial protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. Subsequent nucleophilic attack by water, followed by cleavage of the N-S bond, would lead to the final products.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Conclusion and Future Outlook

This compound is a versatile synthetic intermediate whose stability is critically dependent on the reaction conditions. It is readily cleaved under mild basic conditions, a property that is widely utilized for N-deprotection. Conversely, it exhibits considerable stability towards Lewis acids, enabling a range of electrophilic substitution reactions on the pyrrole ring.

A significant knowledge gap remains concerning the quantitative aspects of its stability, particularly under various acidic conditions. Future research efforts should be directed towards kinetic studies to establish pH-rate profiles and to elucidate the precise mechanisms of hydrolysis. Such data would be invaluable for optimizing reaction conditions and for the rational design of synthetic routes involving this important heterocyclic building block. For professionals in drug development, a more profound understanding of the stability of the N-sulfonyl bond is crucial for predicting the metabolic fate and degradation pathways of drug candidates containing this moiety.

References

Solubility Profile of 1-(Phenylsulfonyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(phenylsulfonyl)pyrrole in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information, inferred solubility from purification methods, and provides a detailed experimental protocol for determining precise solubility parameters.

Introduction to this compound

This compound is a heterocyclic building block utilized in various organic syntheses.[1][2] The phenylsulfonyl group acts as a protecting and directing group, influencing the reactivity of the pyrrole (B145914) ring.[1][2] Its applications are prominent in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Understanding its solubility is crucial for reaction setup, purification, and formulation development.

Qualitative Solubility of this compound

The compound is described as being soluble in methanol, ethanol, and chloroform. This suggests that this compound, a polar molecule, dissolves in polar protic and polar aprotic solvents. The presence of the polar sulfonyl group and the aromatic rings contributes to its ability to interact with these solvents.

Furthermore, purification procedures for this compound frequently involve recrystallization from a mixture of dichloromethane (B109758) and petroleum ether or hexanes. This indicates that it is soluble in dichloromethane (a polar aprotic solvent) and less soluble in nonpolar solvents like petroleum ether and hexanes, a common characteristic exploited for crystallization.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Chloroform, Dichloromethane | Soluble |

| Nonpolar | Petroleum Ether, Hexanes | Sparingly soluble to insoluble (used as an anti-solvent for recrystallization) |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Principle of "Like Dissolves Like"

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Phenylsulfonyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1-(phenylsulfonyl)pyrrole. While a definitive crystal structure for the parent compound is not publicly available, this document synthesizes data from crystallographic studies of closely related derivatives and theoretical investigations to offer a comprehensive understanding of its key structural features. This information is crucial for applications in medicinal chemistry, materials science, and organic synthesis where the phenylsulfonyl group serves as a versatile protecting and directing group.

Molecular Structure

The molecular structure of this compound consists of a planar five-membered pyrrole (B145914) ring covalently bonded to a phenylsulfonyl group via the nitrogen atom. The key structural parameters, including bond lengths, bond angles, and dihedral angles, have been inferred from X-ray crystallographic data of substituted derivatives, namely 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde and 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole.[1][2] Theoretical calculations on the closely related 1-(p-tolylsulfonyl)pyrrole provide further insights into the molecule's geometry.[3]

Bond Lengths and Angles

The covalent bonding within the this compound scaffold is characterized by standard bond lengths and angles for sp²-hybridized carbon and nitrogen atoms and the sulfonyl group. The geometry around the sulfur atom is a distorted tetrahedron. The pyrrole ring is expected to maintain its planarity. The sum of the angles at the nitrogen atom in a related crystal structure is 360.0°, confirming its sp² hybridization.[1]

Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde[1] | 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole[2] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 9.0257 (3) | 6.6248 (4) |

| b (Å) | 12.6240 (5) | 9.7172 (6) |

| c (Å) | 11.9914 (5) | 21.2083 (11) |

| α (°) | 90 | 90 |

| β (°) | 97.700 (2) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1353.99 (9) | 1365.27 (14) |

| Z | 4 | 4 |

Molecular Conformation

The most significant conformational feature of this compound is the relative orientation of the phenyl and pyrrole rings. This is defined by the dihedral angle between the mean planes of the two aromatic systems.

Dihedral Angle

Crystallographic studies of substituted this compound derivatives consistently show a nearly perpendicular arrangement of the pyrrole and phenyl rings. This conformation minimizes steric hindrance between the ortho protons of the phenyl ring and the protons on the pyrrole ring.

Table 2: Dihedral Angles in this compound Derivatives

| Compound | Dihedral Angle between Pyrrole and Phenyl Rings (°) |

| 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde[1][4] | 88.7 (1) |

| 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole[2] | 78.79 (12) |

Theoretical calculations on 1-(p-tolylsulfonyl)pyrrole also support a twisted conformation.[3] This perpendicular arrangement is a critical factor in understanding the electronic communication between the two ring systems and the reactivity of the molecule.

Experimental Protocols

X-ray Crystallography

The structural data presented for the derivatives of this compound were obtained through single-crystal X-ray diffraction. A general protocol for this technique involves:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 293 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on an area detector as the crystal is rotated. For the analysis of 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, a Bruker Kappa APEXII area-detector diffractometer was used.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². For the dimethyl derivative, the structure was solved and refined to a final R-factor of 0.048.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound and its derivatives in solution. A typical experimental protocol for obtaining an NMR spectrum is as follows:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned, and the appropriate pulse sequence is applied to acquire the free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Biological Relevance and Signaling Pathways

While this compound itself is primarily utilized as a chemical intermediate, the N-phenylsulfonyl-1H-pyrrole scaffold is present in molecules with significant biological activity. Derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) and as thromboxane (B8750289) A₂ receptor antagonists.[5][6]

The following diagram illustrates a simplified, hypothetical signaling pathway involving a generic G-protein coupled receptor (GPCR), such as mGlu4, where a this compound derivative could act as a PAM.

References

- 1. 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An investigations on the molecular structure, FT-IR, FT-Raman and NMR spectra of 1-(p-tolylsulfonyl) pyrrole by theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

review of the chemistry of N-sulfonylated pyrroles

An In-depth Technical Guide to the Chemistry of N-Sulfonylated Pyrroles for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-sulfonylated pyrroles are a pivotal class of heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. The introduction of a sulfonyl group onto the pyrrole (B145914) nitrogen atom profoundly influences the ring's electronic properties, reactivity, and biological activity. This modification enhances the pyrrole's stability, modulates its aromaticity, and provides a versatile handle for further functionalization. Consequently, N-sulfonylated pyrroles serve as crucial intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][2][3]

This technical guide provides a comprehensive overview of the chemistry of N-sulfonylated pyrroles, focusing on their synthesis, reactivity, and applications, particularly in the realm of drug discovery.[4][5] It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key chemical pathways.

Synthetic Methodologies for N-Sulfonylated Pyrroles

The synthesis of N-sulfonylated pyrroles can be achieved through a variety of methods, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. Key approaches include the direct sulfonylation of pre-formed pyrroles and de novo synthesis from acyclic precursors.

Direct N-Sulfonylation of Pyrroles

The most straightforward approach to N-sulfonylated pyrroles involves the reaction of a pyrrole with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a base.

Experimental Protocol: General Procedure for N-Sulfonylation

A solution of pyrrole (1.0 eq.) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) is cooled to 0 °C. A base, such as sodium hydride (NaH, 1.1 eq.) or triethylamine (B128534) (TEA, 1.2 eq.), is added, and the mixture is stirred for 15-30 minutes. The desired sulfonyl chloride (1.1 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Relationship: Direct N-Sulfonylation of Pyrrole

Caption: Direct N-sulfonylation of pyrrole using a sulfonyl chloride and a base.

De Novo Synthesis of the Pyrrole Ring

De novo methods construct the N-sulfonylated pyrrole ring from acyclic precursors, often allowing for greater control over the substitution pattern.

A rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles (formed in situ from terminal alkynes and N-sulfonyl azides) with alkenyl alkyl ethers provides a streamlined route to substituted pyrroles.[1][6]

Experimental Protocol: One-Pot Synthesis of Substituted Pyrroles

To a solution of the terminal alkyne (1.2 eq.) and N-sulfonyl azide (B81097) (1.0 eq.) in a suitable solvent, a copper(I) catalyst is added for the cycloaddition to form the 1-sulfonyl-1,2,3-triazole. After the formation of the triazole, the alkenyl alkyl ether (1.5 eq.) and a rhodium catalyst (e.g., Rh2(OAc)4) are added. The reaction mixture is heated to 80 °C in a solvent like 1,2-dichloroethane (B1671644) (DCE) until the reaction is complete.[1] The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the N-sulfonylated pyrrole.

Experimental Workflow: Rhodium-Catalyzed Pyrrole Synthesis

Caption: One-pot synthesis of N-sulfonylated pyrroles from terminal alkynes.

A three-step sequence starting from commercially available aminoacetaldehyde dimethyl acetal (B89532) allows for the construction of the pyrrole scaffold. This method involves the formation of a sulfonamide, followed by a Michael addition to an alkyne with an electron-withdrawing group, and subsequent intramolecular cyclization.[2]

N-substituted sulfonyl maleimides (1H-Pyrrole-2,5-diones) can be synthesized via the condensation of sulfonamides and maleic anhydride (B1165640) derivatives, often catalyzed by a heteropolyacid like H6P2W18O62.[7]

Table 1: Comparison of Synthetic Methods for N-Sulfonylated Pyrroles

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages |

| Direct N-Sulfonylation | Pyrrole, Sulfonyl Chloride | NaH, TEA | Good to Excellent | Straightforward, readily available starting materials. |

| From Terminal Alkynes | Terminal Alkyne, N-Sulfonyl Azide, Alkenyl Alkyl Ether | Cu(I), Rh2(OAc)4 | Good to Excellent[1] | One-pot procedure, high efficiency.[1] |

| From N-Sulfonyl Enamines | Aminoacetaldehyde dimethyl acetal, Alkyne | Acid promoters | Moderate to Good | Access to specific substitution patterns.[2] |

| Condensation Reaction | Sulfonamide, Maleic Anhydride | H6P2W18O62 | High | Green catalyst, simple work-up.[7] |

Reactivity and Diversification of N-Sulfonylated Pyrroles

The N-sulfonyl group not only protects the pyrrole nitrogen but also activates the pyrrole ring for various transformations, making N-sulfonylated pyrroles versatile synthetic intermediates.

Electrophilic Aromatic Substitution

The sulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to N-unsubstituted pyrroles. However, substitution can still occur, and the regioselectivity is influenced by the nature of the sulfonyl group and the reaction conditions.[8]

Lithiation and Subsequent Functionalization

N-sulfonylated pyrroles can be regioselectively lithiated at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a variety of substituents.

Cross-Coupling Reactions

Halogenated N-sulfonylated pyrroles are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of aryl, vinyl, and other carbon-based fragments.